molecular formula C10H11BrClFO B8028982 5-Bromo-1-butoxy-3-chloro-2-fluorobenzene

5-Bromo-1-butoxy-3-chloro-2-fluorobenzene

Cat. No.: B8028982
M. Wt: 281.55 g/mol
InChI Key: IKQGZBILGBUVOJ-UHFFFAOYSA-N
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Description

5-Bromo-1-butoxy-3-chloro-2-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a butoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine atoms onto a benzene ring using electrophilic aromatic substitution reactions.

  • Fluorination: Fluorination can be achieved using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Butoxylation: The butoxy group can be introduced using butylating agents such as butyl chloride in the presence of a strong base.

Industrial Production Methods: Industrial production typically involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like hydrochloric acid (HCl) for halogenation and sodium hydroxide (NaOH) for nucleophilic substitution.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: HCl, NaOH, room temperature.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Bromo-1-butoxy-3-chloro-2-fluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-1-butoxy-3-chloro-2-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 5-Bromo-1-butoxy-2-fluorobenzene: Lacks the chlorine atom.

  • 3-Chloro-2-fluorobenzene: Lacks the bromine and butoxy groups.

  • 1-Butoxy-2-fluorobenzene: Lacks the bromine and chlorine atoms.

Uniqueness: 5-Bromo-1-butoxy-3-chloro-2-fluorobenzene is unique due to the presence of three different halogens and a butoxy group, which provides it with distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

5-bromo-1-butoxy-3-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClFO/c1-2-3-4-14-9-6-7(11)5-8(12)10(9)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGZBILGBUVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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